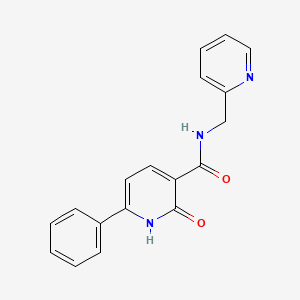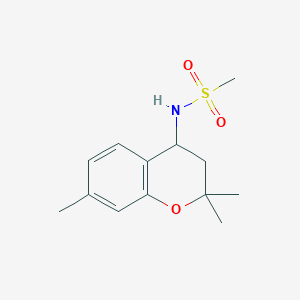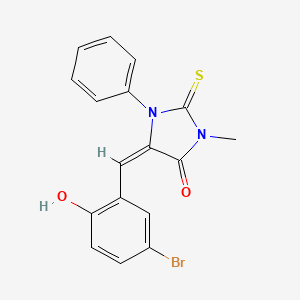
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide, also known as HPPN, is a compound that has gained attention in scientific research due to its potential pharmacological properties. HPPN is a nicotinamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide research. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as inflammation and cancer. Moreover, the development of novel synthetic methods for this compound may improve its yield and solubility, making it more suitable for drug development.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer activities. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the activity of NF-κB and activate the AMPK pathway. This compound has various biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is being explored.
合成方法
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide can be synthesized using various methods. One of the methods involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-pyridinemethanamine in the presence of a coupling agent. Another method involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-chloromethylpyridine in the presence of a base. Both methods have been reported to yield this compound in good yields.
科学研究应用
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
属性
IUPAC Name |
2-oxo-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-14-8-4-5-11-19-14)15-9-10-16(21-18(15)23)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCZJFXJJHLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)

![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)

![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)